Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate

CAS No.: 773871-57-1

Cat. No.: VC2912766

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773871-57-1 |

|---|---|

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | methyl 4-(hydroxymethyl)-1-methylpyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C8H11NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-4,10H,5H2,1-2H3 |

| Standard InChI Key | CHKXRNGKOVCHRI-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=C1C(=O)OC)CO |

| Canonical SMILES | CN1C=C(C=C1C(=O)OC)CO |

Introduction

Chemical Structure and Properties

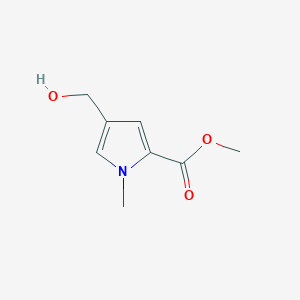

Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate is characterized by a pyrrole ring core structure with three key functional groups: a methyl group attached to the nitrogen atom (N-1 position), a hydroxymethyl group at the C-4 position, and a methyl carboxylate (ester) group at the C-2 position. This specific arrangement of functional groups contributes to its unique chemical behavior and reactivity patterns.

The compound has the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol. It is identifiable by the CAS Registry Number 773871-57-1, which serves as its unique chemical identifier in scientific databases and literature.

Table 1: Chemical Properties of Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| CAS Registry Number | 773871-57-1 |

| Chemical Family | Pyrrole derivatives |

| Functional Groups | Hydroxymethyl, Methyl ester, N-methyl |

The compound's structure features multiple reactive sites that contribute to its chemical versatility. The hydroxymethyl group provides a nucleophilic center for various transformations, while the methyl ester group offers opportunities for hydrolysis, transesterification, and other carbonyl-based reactions. The N-methyl group influences the electron distribution within the pyrrole ring, affecting its aromaticity and reactivity patterns.

Synthesis Methods

The synthesis of Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves carefully controlled cyclization reactions using appropriate precursors under specific conditions. One common synthetic route involves the reaction between 4-(hydroxymethyl)pyrrole and methyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester product.

The synthesis can be broken down into several key steps:

-

Preparation of the 4-(hydroxymethyl)pyrrole starting material

-

Protection of reactive groups if necessary

-

N-methylation of the pyrrole nitrogen

-

Introduction of the methyl ester group at the C-2 position

-

Purification of the final product

The reaction conditions must be carefully controlled to ensure selectivity and prevent side reactions. Factors such as temperature, solvent choice, reaction time, and the presence of catalysts can significantly influence the yield and purity of the final product. Modern synthetic approaches often employ optimized conditions to maximize efficiency and minimize waste.

Chemical Reactivity

Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate demonstrates diverse chemical reactivity due to its functional groups. The hydroxymethyl group can undergo oxidation reactions to form aldehyde or carboxylic acid derivatives, while reduction reactions can convert the ester group to alcohol functionality.

The compound can participate in several types of chemical transformations:

-

Oxidation reactions: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

-

Reduction reactions: The ester group can be reduced to form primary alcohols.

-

Substitution reactions: The hydroxyl group can be replaced with various nucleophiles.

-

Esterification/transesterification: The ester group can undergo exchange reactions with alcohols.

-

Coupling reactions: Both the hydroxymethyl and ester groups provide sites for coupling with other molecules.

These reactions make Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate a versatile building block in organic synthesis, allowing for the preparation of more complex structures with potential applications in pharmaceutical research and material science.

Comparative Analysis with Similar Compounds

Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate possesses a unique structure that distinguishes it from related pyrrole derivatives. This uniqueness stems from its specific combination of functional groups attached to the pyrrole ring.

Table 2: Comparison of Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate | C8H11NO3 | 169.18 g/mol | Hydroxymethyl group at C-4, methyl ester at C-2 |

| Methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate | C10H15NO3 | 197.23 g/mol | Hydroxypropyl group instead of hydroxymethyl |

| 4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid | C7H7NO3 | 153.14 g/mol | Formyl group instead of hydroxymethyl, carboxylic acid instead of ester |

The structural differences between these compounds significantly affect their physical properties, chemical reactivity, and biological activities. For instance, the replacement of the hydroxymethyl group with a hydroxypropyl group, as in methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate, increases lipophilicity and potentially alters membrane permeability and protein-binding characteristics.

Similarly, the presence of a formyl group instead of a hydroxymethyl group, as in 4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid, changes the electrophilic character of the molecule and its hydrogen-bonding capabilities, potentially affecting its biological interactions.

Applications in Scientific Research

Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate has several important applications in scientific research:

-

Synthetic building block: The compound serves as an important intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. Its functional groups provide multiple sites for chemical modifications, allowing for the generation of diverse chemical libraries.

-

Medicinal chemistry: Due to its antimicrobial properties, this compound provides a promising scaffold for the development of new antibacterial agents. Structure-activity relationship studies using this compound as a lead structure could lead to the development of more potent and selective antimicrobial agents.

-

Materials science: Pyrrole derivatives are used in the development of conducting polymers and materials with specific optical properties. The functional groups in Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate could be utilized to create functionalized materials with tailored properties.

-

Biochemical probes: The reactive functional groups in this compound can be modified to create labeled analogues that could serve as probes for studying biological systems and protein interactions.

Future Research Directions

Current research on Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate suggests several promising avenues for future investigation:

-

Structure-activity relationship studies: Systematic modification of the compound's structure could lead to the identification of more potent derivatives with enhanced biological activities or improved pharmacokinetic properties.

-

Mechanism of action studies: Further research is needed to elucidate the precise molecular mechanisms responsible for the compound's antimicrobial and potential anticancer activities.

-

Combination studies: Investigating potential synergistic effects between this compound and established antimicrobial agents could lead to new therapeutic strategies for combating antibiotic-resistant bacteria.

-

Development of synthetic methodologies: Research into more efficient and environmentally friendly synthetic routes could make this compound more accessible for large-scale applications.

-

Material science applications: Exploration of the compound's potential in the development of functional materials, such as sensors, catalysts, or electronic materials, represents an exciting frontier for future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume